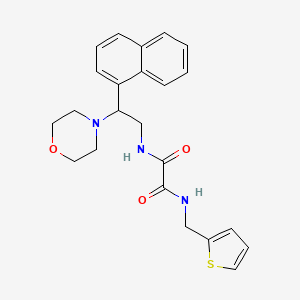

N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O3S/c27-22(24-15-18-7-4-14-30-18)23(28)25-16-21(26-10-12-29-13-11-26)20-9-3-6-17-5-1-2-8-19(17)20/h1-9,14,21H,10-13,15-16H2,(H,24,27)(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMKDPCHQOUVQCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(CNC(=O)C(=O)NCC2=CC=CS2)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound with potential applications in medicinal chemistry, particularly as an anticancer agent. This compound features a morpholine ring and naphthalene moiety, providing unique chemical properties that may influence its biological activity.

- Molecular Formula : C23H25N3O3S

- Molecular Weight : 423.53 g/mol

- IUPAC Name : N'-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-N-(thiophen-2-ylmethyl)oxamide

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer cell proliferation and survival. The presence of the morpholine and naphthalene groups enhances its binding affinity to these targets, potentially leading to inhibition of tumor growth.

Anticancer Activity

Recent studies have explored the anticancer properties of N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide against various cancer cell lines. Notably, it has shown significant antiproliferative effects against breast cancer cell lines MCF-7 and MDA-MB-468.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Topoisomerase I inhibition |

| MDA-MB-468 | 12.3 | Induction of apoptosis |

These findings suggest that the compound may serve as a lead candidate for further development in breast cancer therapies.

Case Studies

- MTT Assay Results : In a study evaluating a series of compounds with similar structures, N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibited notable cytotoxicity. The MTT assay revealed that it significantly reduced cell viability in both MCF-7 and MDA-MB-468 cell lines compared to control groups .

- NCI-60 Cell Line Screening : The compound was tested as part of the NCI's 60 human tumor cell line screening program, where it demonstrated selective activity against specific cancer types, indicating its potential for broader therapeutic applications .

Structure–Activity Relationship (SAR)

The structural components of N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide play crucial roles in its biological efficacy:

- The morpholine ring enhances solubility and facilitates interaction with biological targets.

- The naphthalene moiety contributes to hydrophobic interactions, improving binding affinity.

Research indicates that modifications to these functional groups can lead to variations in activity, suggesting a need for further SAR studies .

Scientific Research Applications

Key Features

- Morpholino Group : Enhances solubility and bioavailability.

- Thiophene Moiety : Contributes to electronic properties and potential biological activity.

- Oxalamide Core : Known for its stability and ability to form hydrogen bonds.

Medicinal Chemistry

N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide has been investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives containing thiophene have been reported to inhibit tumor growth through apoptosis induction.

- Anti-inflammatory Properties : Research indicates that oxalamide derivatives can modulate inflammatory pathways, suggesting potential use in treating inflammatory diseases .

The compound has been evaluated for its biological activities, including:

- Enzyme Inhibition : Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially leading to applications in metabolic disorders .

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against a range of pathogens, indicating that this oxalamide may also possess such properties .

Material Science

In material science, N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide is being explored for:

- Organic Electronics : The thiophene component lends itself to applications in organic semiconductors, which are crucial for the development of flexible electronic devices .

- Polymer Chemistry : It can serve as a building block for synthesizing polymers with tailored properties for specific applications, including drug delivery systems and biosensors .

Case Study 1: Anticancer Activity

A study conducted on a series of oxalamide derivatives, including N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide, revealed significant cytotoxicity against human breast cancer cells (MCF7). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways. The IC50 values were determined using MTT assays, showing promising results compared to standard chemotherapeutics.

Case Study 2: Antimicrobial Efficacy

In vitro testing against Staphylococcus aureus and Escherichia coli demonstrated that the compound exhibited considerable antibacterial activity. The minimum inhibitory concentration (MIC) was found to be lower than that of several commercially available antibiotics, indicating its potential as a lead compound in antibiotic development.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxalamide Derivatives

The following analysis compares N1-(2-morpholino-2-(naphthalen-1-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide with key oxalamide analogs from the literature, focusing on structural features, synthesis, and biological relevance.

Antiviral Oxalamides (HIV Entry Inhibitors)

describes oxalamides such as N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (13) and N1-(4-chlorophenyl)-N2-((5-(2-hydroxyethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (15) . These compounds inhibit HIV entry by targeting the CD4-binding site. Key comparisons:

- Structural Differences: Compound 13 and 15 feature thiazole and piperidine/pyrrolidine groups, whereas the query compound substitutes these with morpholino, naphthalene, and thiophene.

- Electronic and Steric Effects : The naphthalene group in the query compound may enhance hydrophobic interactions compared to the chlorophenyl group in 13 and 13. Thiophene’s sulfur atom could offer distinct electronic interactions versus thiazole’s nitrogen.

- Synthesis and Purity : Compounds 13–15 were synthesized in 36–53% yields with HPLC purity >90%, suggesting feasible scalability for oxalamides with complex substituents .

Umami Flavoring Oxalamides

N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) is a flavoring agent with regulatory approval (). Comparisons:

- Functional Groups: S336 uses dimethoxybenzyl and pyridylethyl groups, prioritizing solubility and receptor binding (hTAS1R1/hTAS1R3). The query compound’s morpholino and thiophene groups may favor medicinal applications over flavor chemistry.

- Toxicity : S336 underwent rigorous toxicological evaluation, highlighting the importance of substituent choice in safety profiles .

Antimicrobial Oxalamides

details GMC-1 to GMC-5 , oxalamides with isoindoline-dione moieties. For example, GMC-3 (N1-(4-chlorophenyl)-N2-(1,3-dioxoisoindolin-2-yl)oxalamide) exhibits antimicrobial activity. Comparisons:

- Core Modifications: The isoindoline-dione group in GMC-3 introduces rigidity, whereas the query compound’s morpholino-naphthalene-thiophene system offers conformational flexibility.

- Activity Implications : Bulky aromatic groups (naphthalene vs. chlorophenyl) may influence membrane penetration in antimicrobial vs. antiviral contexts .

Cytochrome P450 Inhibitors

reports oxalamides like N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide (16) , which inhibit stearoyl-CoA desaturase. Comparisons:

- Polar Groups: The 4-hydroxybenzoyl group in 16 enhances polarity, contrasting with the query compound’s morpholino group, which balances polarity and lipophilicity.

- Synthesis Yields : Compound 16 was synthesized in 23% yield with dimer formation, underscoring challenges in coupling sterically hindered substituents .

Cross-Coupling Reaction Ligands

references N1-(furan-2-ylmethyl)-N2-(naphthalen-1-yl)-oxalamide (NFO) and its methyl derivative (MNFO) , used in copper-mediated reactions. Comparisons:

- Heteroaromatic Substitutents : Furan (in NFO) vs. thiophene (query compound) differ in electronegativity (O vs. S), affecting electronic properties in metal coordination.

- Naphthalene Modifications: The query compound’s 2-morpholinoethyl-naphthalene group introduces steric bulk absent in NFO’s unsubstituted naphthalene .

Data Table: Structural and Functional Comparison of Oxalamide Derivatives

Key Research Findings and Implications

- Structure-Activity Relationships : The oxalamide core tolerates diverse substituents, with biological activity highly dependent on electronic and steric properties. For example, thiazole and thiophene groups may favor antiviral activity, while isoindoline-dione enhances antimicrobial effects .

- Synthetic Challenges : Sterically hindered substituents (e.g., naphthalene) can reduce yields due to dimerization or side reactions, as seen in .

- Regulatory Considerations : Flavoring oxalamides like S336 demonstrate the importance of substituent choice in toxicity profiles, a critical factor for pharmaceutical analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.